Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 4-amino-2-bromo-1,3-thiazole-5-carboxylate with 4-ethylpiperazine under suitable conditions. The reaction is usually carried out in a solvent such as chloroform or ethanol, with potassium carbonate as a base to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the piperazine moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amino or ethyl positions .
Scientific Research Applications
Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial, antiviral, and anti-inflammatory mechanisms.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The piperazine moiety can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
- Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
- Ethyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is unique due to the presence of the ethyl group on the piperazine ring, which can influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds .
Properties
Molecular Formula |
C12H20N4O2S |
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Molecular Weight |
284.38 g/mol |
IUPAC Name |
ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H20N4O2S/c1-3-15-5-7-16(8-6-15)12-14-10(13)9(19-12)11(17)18-4-2/h3-8,13H2,1-2H3 |
InChI Key |
FVBPDVLNYIVLGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(S2)C(=O)OCC)N |
Origin of Product |
United States |
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